molecular formula C5HBrF3IS B13509121 3-Bromo-2-iodo-5-(trifluoromethyl)thiophene

3-Bromo-2-iodo-5-(trifluoromethyl)thiophene

Cat. No.: B13509121
M. Wt: 356.93 g/mol
InChI Key: BIVZBBRBNASNAM-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-(trifluoromethyl)thiophene is a heterocyclic compound with the molecular formula C5HBrF3IS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique combination of bromine, iodine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-(trifluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-(trifluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-5-(trifluoromethyl)thiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5HBrF3IS

Molecular Weight

356.93 g/mol

IUPAC Name

3-bromo-2-iodo-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C5HBrF3IS/c6-2-1-3(5(7,8)9)11-4(2)10/h1H

InChI Key

BIVZBBRBNASNAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)I)C(F)(F)F

Origin of Product

United States

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